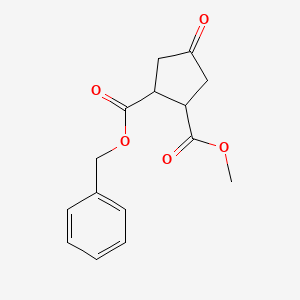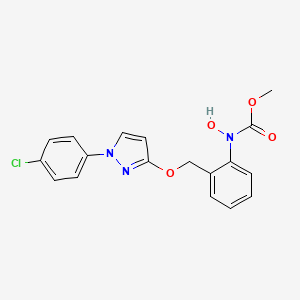![molecular formula C23H21ClO B8024212 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B8024212.png)
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine
Descripción general
Descripción
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C23H21ClO and its molecular weight is 348.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolite Identification: After administering chlorphenoxamine, a related compound, various metabolites were detected in human urine. These include chlorphenoxamine itself, its N-demethylated form, N-oxide, and several other derivatives. This study highlights the metabolism and potential excretion pathways of such compounds in the human body (Goenechea et al., 1987).
Pharmaceutical Applications: The trans isomer of the compound, known as tamoxifen, is widely recognized for its antiestrogenic properties. It's used in various forms, including citrate salt, which appears in different polymorphic forms. This research sheds light on its application in treating conditions like breast cancer (Gamberini et al., 2007).
Analytical Chemistry: The compound has been studied in terms of its assay in pharmaceutical samples, showcasing its relevance in pharmaceutical quality control and formulation (Hanna & Lau-cam, 1984).
Polymer Science: Research into polyimides derived from similar compounds shows potential applications in creating materials with specific thermal and solubility properties, which could be relevant in various industrial applications (Ghaemy & Alizadeh, 2009).
Cancer Research: Studies on labeling tamoxifen with radioactive isotopes for biodistribution studies in rats emphasize its importance in understanding the pharmacokinetics and effectiveness of anti-cancer drugs (Muftuler et al., 2008).
Propiedades
IUPAC Name |
1-[(E)-4-chloro-1,2-diphenylbut-1-enyl]-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO/c1-25-21-14-12-20(13-15-21)23(19-10-6-3-7-11-19)22(16-17-24)18-8-4-2-5-9-18/h2-15H,16-17H2,1H3/b23-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLZBVZSLNZSSG-GHVJWSGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2-phenylpropanamide](/img/structure/B8024137.png)
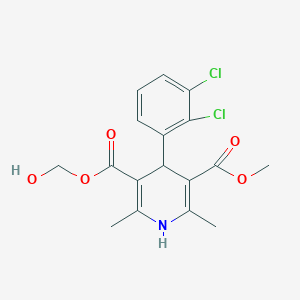
![(E,Z)-N-[(E)-[(Z)-octadec-9-enylidene]amino]octadec-9-en-1-imine](/img/structure/B8024146.png)
![3-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]propionic acid](/img/structure/B8024151.png)

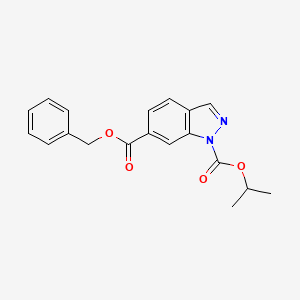
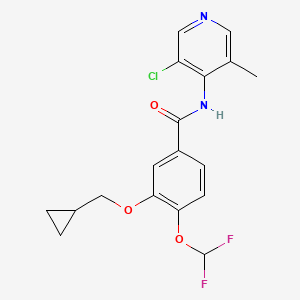
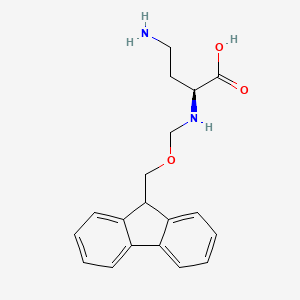
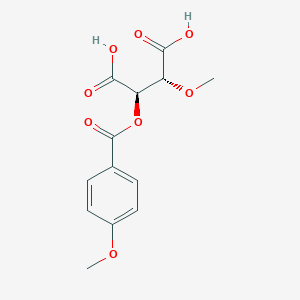
![Ethyl 1-[(3-formyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)oxy]ethyl carbonate](/img/structure/B8024213.png)
![[(2R,3S,5R)-5-chloro-2-(methoxymethyl)oxolan-3-yl] 4-methylbenzoate](/img/structure/B8024217.png)
![Benzyl 4-formyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8024225.png)
